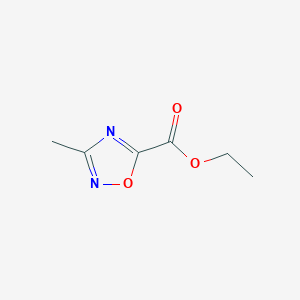
Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate
Overview
Description
Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate is a compound that is structurally related to a variety of heterocyclic compounds synthesized for various applications, including biological activities. Although the specific compound is not directly mentioned in the provided papers, the related compounds synthesized in these studies offer insights into the chemical behavior and potential applications of similar oxadiazole derivatives.
Synthesis Analysis
The synthesis of related compounds often involves regioselective acylation and alkylation reactions, as seen in the synthesis of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates, which are synthesized via highly regioselective reactions . Another related compound, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, is synthesized through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde . These methods highlight the versatility of synthetic approaches that can be applied to the synthesis of ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as X-ray crystallography . The crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, for example, is stabilized by intermolecular hydrogen bonds and π-π stacking interactions . These techniques would similarly be applicable to determine the molecular structure of ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes cyclocondensation reactions, as seen with ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, which undergoes selective cyclocondensation with 1,3-dicarbonyl compounds . Additionally, the use of ethyl imidazole-1-carboxylate as a carbonylating agent for the synthesis of 1,2,4-oxadiazol-5(4H)-ones demonstrates the potential for novel reactions in the synthesis of oxadiazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by various spectroscopic and crystallographic techniques. Density functional theory (DFT) calculations are used to predict and compare geometric parameters, vibrational assignments, and chemical shifts, which are found to be in good agreement with experimental data . Theoretical calculations such as HOMO/LUMO, MEP, and Mulliken population analysis provide further insights into the electronic properties of these molecules . These methods would be essential for a comprehensive analysis of the physical and chemical properties of ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate.
Scientific Research Applications
1,3,4-Oxadiazole derivatives have a broad spectrum of pharmacological activities . They have been used in various scientific fields, including medicinal chemistry and agriculture . Here are some general applications:
-
Agriculture
-
Anti-Infective Agents
- Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
- Methods : The synthetic methodologies for 1,2,4-oxadiazoles as anti-infective agents have been extensively studied . The specific methods of application or experimental procedures can vary depending on the specific compound and its intended use.
- Results : These compounds have shown promising results in combating various infectious diseases .
-
High-Energy Molecules
- Application : Oxadiazoles have been utilized as high energy molecules or energetic materials .
- Methods : The synthesis of these compounds involves various chemical reactions, and the specific methods can vary depending on the specific compound and its intended use .
- Results : These compounds have shown favorable oxygen balance and positive heat of formations .
-
Pharmaceutical Compounds
- Application : Oxadiazoles have been used in the development of various pharmaceutical compounds .
- Methods : The synthesis of these compounds involves various chemical reactions, and the specific methods can vary depending on the specific compound and its intended use .
- Results : These compounds have shown promising results in various therapeutic areas .
-
Ionic Salts
- Application : Oxadiazoles have been used in the development of ionic salts .
- Methods : The synthesis of these compounds involves various chemical reactions, and the specific methods can vary depending on the specific compound and its intended use .
- Results : These compounds have shown promising results in various applications .
-
Anti-Inflammatory Agents
- Application : 1,2,4-oxadiazoles have been synthesized as anti-inflammatory agents .
- Methods : The synthetic methodologies for 1,2,4-oxadiazoles as anti-inflammatory agents have been extensively studied . The specific methods of application or experimental procedures can vary depending on the specific compound and its intended use.
- Results : These compounds have shown promising results in reducing inflammation .
-
Antidepressant Agents
- Application : Some 1,2,4-oxadiazole derivatives have been explored for their potential antidepressant activities .
- Methods : The synthetic methodologies for these compounds have been extensively studied . The specific methods of application or experimental procedures can vary depending on the specific compound and its intended use.
- Results : These compounds have shown promising results in combating depressive symptoms .
-
Anticonvulsant Agents
- Application : 1,2,4-oxadiazoles have been synthesized as anticonvulsant agents .
- Methods : The synthetic methodologies for 1,2,4-oxadiazoles as anticonvulsant agents have been extensively studied . The specific methods of application or experimental procedures can vary depending on the specific compound and its intended use.
- Results : These compounds have shown promising results in controlling seizures .
-
Anti-Insomnia Agents
- Application : Some 1,2,4-oxadiazole derivatives have been explored for their potential anti-insomnia activities .
- Methods : The synthetic methodologies for these compounds have been extensively studied . The specific methods of application or experimental procedures can vary depending on the specific compound and its intended use.
- Results : These compounds have shown promising results in combating insomnia .
-
Anti-Edema Agents
- Application : Some 1,2,4-oxadiazole derivatives have been explored for their potential anti-edema activities .
- Methods : The synthetic methodologies for these compounds have been extensively studied . The specific methods of application or experimental procedures can vary depending on the specific compound and its intended use.
- Results : These compounds have shown promising results in reducing edema .
-
Antiparasitic Agents
- Application : 1,2,4-oxadiazoles have been synthesized as antiparasitic agents .
- Methods : The synthetic methodologies for 1,2,4-oxadiazoles as antiparasitic agents have been extensively studied . The specific methods of application or experimental procedures can vary depending on the specific compound and its intended use.
- Results : These compounds have shown promising results in combating parasitic infections .
properties
IUPAC Name |
ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-10-6(9)5-7-4(2)8-11-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNCRQZLESKCGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615033 | |
| Record name | Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | |
CAS RN |
40019-21-4 | |
| Record name | Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)



![tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1321330.png)





